Cas no 5328-73-4 ((e)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one)
5328-73-4 structure
Product Name:(e)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one
Numero CAS:5328-73-4
MF:C15H11ClO
MW:242.700243234634
CID:1581916
PubChem ID:95326
Update Time:2025-04-21
(e)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (E)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one
- 3-(3-chloro-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-(3-chlorophenyl)-1-phenylprop-2-en-1-one
- 3-(3-chloro-phenyl)-1-phenyl-propenone
- AC1Q3I0V
- Ambcb7726271
- 3-(3-chlorophenyl)-1-phenylpropenone
- phenyl m-chlorostyryl ketone
- 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-(3-chlorophenyl)-1-phenylprop-2-enone
- 1-Phenyl-3-(m-chlor-phenyl)-pyrazol-4-aldehyd
- 3-chlorochalcone
- AC1LJMN1
- 4-chlorobenzalacetophenone
- CTK4H6940
- AG-F-27968
- 3ChloroChalcone
- MLS002637603
- Chalcone, 3-chloro-
- NSC170288
- BDBM50134798
- NSC636925
- UNII-9DR6H3L4F7
- m-Chlorochalcone
- (E)-3-(3-chlorophenyl)-1-phenyl-prop-2-en-1-one
- 5328-73-4
- SCHEMBL658683
- 1-Phenyl-3-m-chlorophenyl-propenone
- CHEMBL2377627
- m-Chlorostyryl phenyl ketone
- MFCD00028448
- NSC-170288
- AKOS002110551
- (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one
- 9DR6H3L4F7
- DTXSID501243860
- 3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one
- 22966-13-8
- AI3-17990
- (2E)-3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one #
- NSC-1990
- 7J-514S
- XBFMSIZYORSEPA-MDZDMXLPSA-N
- NSC 636925
- 2-Propen-1-one, 3-(3-chlorophenyl)-1-phenyl-
- NSC-636925
- 2-(3-CHLOROBENZYLIDENE)ACETOPHENONE
- 3-Chlorostyryl phenyl ketone
- (2E)-3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one
- NSC1990
- (e)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one
-
- Inchi: 1S/C15H11ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H
- Chiave InChI: XBFMSIZYORSEPA-UHFFFAOYSA-N
- Sorrisi: ClC1=CC=CC(=C1)C=CC(C1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 242.04993
- Massa monoisotopica: 242.0498427g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 279
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- XLogP3: 3.7
- Superficie polare topologica: 17.1Ų
Proprietà sperimentali
- PSA: 17.07
- LogP: 4.23610
(e)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one Letteratura correlata
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
5328-73-4 ((e)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti